molecular formula C23H22N4O4 B11288241 Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate

Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate

Cat. No.: B11288241
M. Wt: 418.4 g/mol
InChI Key: HWZPRYBOZLGYQI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrazolopyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The benzoate ester is then introduced via esterification reactions, often using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate can be compared with other pyrazolopyrimidine derivatives, such as:

    This compound: Similar structure but different substituents.

    Mthis compound: Methyl ester instead of ethyl ester.

    Phenyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate: Phenyl ester instead of ethyl ester.

The uniqueness of this compound lies in its specific ester group and the potential biological activities associated with its structure.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 4-[(3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C23H22N4O4/c1-3-31-23(30)16-9-11-17(12-10-16)24-22(29)18-13-19(28)25-21-14(2)20(26-27(18)21)15-7-5-4-6-8-15/h4-12,18H,3,13H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

HWZPRYBOZLGYQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C(C(=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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